molecular formula C4H10I2MgO B3182906 magnesium;ethoxyethane;diiodide CAS No. 29054-07-7

magnesium;ethoxyethane;diiodide

Cat. No.: B3182906
CAS No.: 29054-07-7
M. Wt: 352.24 g/mol
InChI Key: TYBJAXPVYJCIAZ-UHFFFAOYSA-L
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Description

Magnesium;ethoxyethane;diiodide, also known as magnesium diiodide, is an inorganic compound with the chemical formula MgI₂. It is a salt of magnesium and hydrogen iodide, forming various hydrates such as MgI₂·xH₂O. This compound is highly soluble in water and is typically used in organic synthesis .

Preparation Methods

Magnesium;ethoxyethane;diiodide can be prepared through several synthetic routes. One common method involves the reaction of magnesium metal with iodine in the presence of ethoxyethane (diethyl ether) as a solvent. The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted by-products . The general reaction is as follows: [ \text{Mg} + \text{I}_2 \rightarrow \text{MgI}_2 ]

In industrial settings, magnesium diiodide can also be produced by treating magnesium oxide, magnesium hydroxide, or magnesium carbonate with hydroiodic acid : [ \text{MgO} + 2 \text{HI} \rightarrow \text{MgI}_2 + \text{H}_2\text{O} ] [ \text{Mg(OH)}_2 + 2 \text{HI} \rightarrow \text{MgI}_2 + 2 \text{H}_2\text{O} ] [ \text{MgCO}_3 + 2 \text{HI} \rightarrow \text{MgI}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Chemical Reactions Analysis

Magnesium;ethoxyethane;diiodide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydroiodic acid, water, and oxygen. The major products formed from these reactions are magnesium oxide, magnesium hydroxide, and iodine.

Mechanism of Action

The mechanism by which magnesium;ethoxyethane;diiodide exerts its effects involves its role as a transmembrane and intracellular modulator. In biological systems, magnesium ions are essential for the proper functioning of ion channels and enzyme systems. In the context of antiarrhythmic therapy, magnesium ions help maintain the Na⁺ and K⁺ gradients across cardiac cell membranes, which are crucial for normal cardiac function .

Comparison with Similar Compounds

Magnesium;ethoxyethane;diiodide can be compared with other similar compounds, such as:

This compound is unique due to its specific reactivity with iodine and its applications in high-performance batteries and organic synthesis.

Properties

IUPAC Name

magnesium;ethoxyethane;diiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O.2HI.Mg/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBJAXPVYJCIAZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC.[Mg+2].[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10I2MgO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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